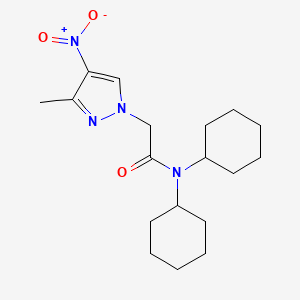
N,N-dicyclohexyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is an organic compound with the molecular formula C18H28N4O3 It is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, along with a dicyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with N,N-dicyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Substitution: The compound can undergo substitution reactions where the nitro group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dicyclohexyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetamide, while oxidation can produce various oxidized forms of the pyrazole ring .
Scientific Research Applications
N,N-dicyclohexyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dicyclohexyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide include:
- N,N-dicyclohexyl-2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetamide
- N,N-dicyclohexyl-2-(3,4-dimethylphenoxy)acetamide
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMAc)
Uniqueness
This compound is unique due to the presence of the nitro-substituted pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H28N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H28N4O3/c1-14-17(22(24)25)12-20(19-14)13-18(23)21(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h12,15-16H,2-11,13H2,1H3 |
InChI Key |
YEQVXIVIJJNCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961877.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10961890.png)

![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide](/img/structure/B10961892.png)
![1-butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10961893.png)
![(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B10961907.png)

![(5-Chlorothiophen-2-yl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10961912.png)
![Methyl 2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B10961915.png)
![4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961918.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10961919.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10961924.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10961929.png)
![4-chloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)carbamimidoyl]benzenesulfonamide](/img/structure/B10961933.png)
